3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate
Overview
Description
3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphoryl group, an aminoethoxy group, and two dodecanoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate typically involves multiple steps:
Formation of the Phosphoryl Group: The initial step involves the reaction of a suitable phosphorylating agent, such as phosphorus oxychloride, with an aminoethanol derivative to form the phosphoryl group.
Esterification: The next step is the esterification of the resulting compound with dodecanoic acid. This can be achieved using a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the coupling of the phosphorylated intermediate with a glycerol derivative to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like column chromatography and recrystallization are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the phosphoryl group, potentially converting it to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the dodecanoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified phosphoryl groups.
Substitution: Substituted products with new functional groups replacing the original ester groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study amphiphilic behavior and membrane interactions. Its structure allows researchers to investigate how similar compounds might interact with lipid bilayers and other biological membranes.
Biology
In biological research, 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is studied for its potential role in cell signaling and membrane dynamics. Its ability to integrate into lipid bilayers makes it a useful tool for studying membrane-associated processes.
Medicine
In medicine, this compound is explored for its potential as a drug delivery vehicle. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, this compound can be used in the formulation of surfactants and emulsifiers. Its unique structure provides excellent surface-active properties, making it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate involves its integration into lipid bilayers due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylethanolamine: Similar in structure but lacks the dodecanoyloxy groups.
Phosphatidylcholine: Contains a choline group instead of the aminoethoxy group.
Phosphatidylserine: Features a serine group in place of the aminoethoxy group.
Uniqueness
3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is unique due to its specific combination of functional groups, which confer distinct amphiphilic properties. This makes it particularly useful for studying membrane dynamics and developing drug delivery systems.
Properties
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGYVWRJIZPQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975166 | |
Record name | 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59752-57-7 | |
Record name | 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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